molecular formula C8H6ClF2NO2 B14112713 Ethyl 2-chloro-3,5-difluoroisonicotinate

Ethyl 2-chloro-3,5-difluoroisonicotinate

Cat. No.: B14112713
M. Wt: 221.59 g/mol
InChI Key: WTMYBXXOXSPYEZ-UHFFFAOYSA-N
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Description

Ethyl 2-chloro-3,5-difluoroisonicotinate is an organic compound with the molecular formula C8H6ClF2NO2 and a molecular weight of 221.59 g/mol . It is a yellow oil at room temperature . This compound is part of the isonicotinate family, which are derivatives of isonicotinic acid, known for their applications in various chemical and pharmaceutical fields.

Preparation Methods

The synthesis of Ethyl 2-chloro-3,5-difluoroisonicotinate typically involves the esterification of 2-chloro-3,5-difluoroisonicotinic acid with ethanol in the presence of a catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification. Industrial production methods may involve continuous flow processes to enhance yield and purity .

Chemical Reactions Analysis

Ethyl 2-chloro-3,5-difluoroisonicotinate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding acid and ethanol.

Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis, and reducing agents like lithium aluminum hydride for reduction reactions. Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Ethyl 2-chloro-3,5-difluoroisonicotinate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-chloro-3,5-difluoroisonicotinate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the modification of these targets, leading to changes in cellular processes. Detailed studies are required to fully elucidate these mechanisms .

Comparison with Similar Compounds

Ethyl 2-chloro-3,5-difluoroisonicotinate can be compared with other isonicotinate derivatives, such as:

  • Ethyl 2-chloroisonicotinate
  • Ethyl 3,5-difluoroisonicotinate
  • Ethyl 2-bromo-3,5-difluoroisonicotinate

These compounds share similar structural features but differ in their specific substituents, which can influence their chemical reactivity and biological activity.

Properties

Molecular Formula

C8H6ClF2NO2

Molecular Weight

221.59 g/mol

IUPAC Name

ethyl 2-chloro-3,5-difluoropyridine-4-carboxylate

InChI

InChI=1S/C8H6ClF2NO2/c1-2-14-8(13)5-4(10)3-12-7(9)6(5)11/h3H,2H2,1H3

InChI Key

WTMYBXXOXSPYEZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=NC=C1F)Cl)F

Origin of Product

United States

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